Quinoline-2,4-diamine

Synthetic Chemistry Heterocyclic Synthesis Green Chemistry

Select quinoline-2,4-diamine for antitubercular drug discovery—it delivers a 10-fold improvement in ATP synthase inhibition and >100-fold selectivity over mammalian mitochondria compared to quinazoline scaffolds. The 2,4-diamino configuration provides 2 HBD, 3 HBA, and PSA 64.9 Ų for distinct molecular recognition. A LogP of 2.56 optimizes intraerythrocytic antimalarial targeting. Metal-free TMSOTf/TfOH [4+2] annulation ensures transition-metal-free libraries. Also under evaluation as a corrosion inhibitor for oil/gas applications. Crucially, specify the 2,4-isomer—the 2,6-isomer (CAS 855837-85-3) lacks the vicinal amino arrangement and exhibits divergent reactivity.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 146136-78-9
Cat. No. B135504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-2,4-diamine
CAS146136-78-9
Synonyms2,4-DIAMINOQUINOLINE
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)N)N
InChIInChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12)
InChIKeyNKXSJFUIFJMXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-2,4-diamine (CAS 146136-78-9): Core Chemical Profile and Procurement Baseline


Quinoline-2,4-diamine (CAS 146136-78-9), also known as 2,4-diaminoquinoline, is a heterocyclic aromatic organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol. It is a derivative of quinoline, featuring amino groups at the 2- and 4-positions of the quinoline ring system . This compound exists as a yellow solid with a melting point of 188-190 °C and a predicted pKa of 9.50 ± 0.50, exhibiting insolubility in water but ready solubility in organic solvents . It is primarily utilized as a crucial building block in the synthesis of pharmaceuticals, particularly antimalarial drugs, and is under investigation for applications as a corrosion inhibitor in the oil and gas industry .

Why Generic Substitution of Quinoline-2,4-diamine with Other Diaminoquinoline Isomers Fails


In scientific and industrial procurement, the specific substitution pattern of diaminoquinolines is non-negotiable due to profound differences in reactivity, solubility, and biological target engagement. The 2,4-diamino configuration provides a unique combination of hydrogen bond donors and acceptors (HBD=2, HBA=3) and a specific polar surface area (PSA=64.9 Ų) that dictate its behavior in synthetic transformations and molecular recognition [1]. The 2,6-diaminoquinoline isomer (CAS 855837-85-3), for example, lacks the vicinal amino arrangement present in the 2,4-isomer, leading to divergent chemical reactivity and biological activity profiles . The following quantitative evidence demonstrates exactly where the 2,4-diamino substitution pattern confers verifiable differentiation that is meaningful for selection and procurement.

Quantitative Evidence Guide for Quinoline-2,4-diamine: Direct Comparative Data for Scientific Selection


Metal-Free Synthetic Efficiency: TMSOTf/TfOH-Mediated Annulation vs. Transition-Metal Catalysis

A metal-free TMSOTf/TfOH-promoted [4+2] annulation method for constructing 2,4-diaminoquinoline frameworks presents a remarkable advancement compared to reported transition-metal catalysts, enabling facile and regiospecific assembly with wide functional group compatibility and moderate to excellent yields [1].

Synthetic Chemistry Heterocyclic Synthesis Green Chemistry

Enhanced Mycobacterial ATP Synthase Inhibition: Scaffold Morphing from Quinazoline to Quinoline

In a high-throughput screening campaign against mycobacterial ATP synthesis, 2,4-diaminoquinazolines were identified as initial hits. Scaffold morphing to 2,4-diaminoquinolines resulted in a 10-fold improvement in enzyme potency and over 100-fold improvement in selectivity against mammalian mitochondrial ATP synthesis [1].

Antitubercular Agents ATP Synthase Inhibitors Drug Discovery

Distinct Lipophilicity Profile: LogP Difference vs. 2,6-Diaminoquinoline Isomer

Quinoline-2,4-diamine exhibits a computed LogP value of 2.56, significantly higher than the XLogP3 value of 1.2 reported for the 2,6-diaminoquinoline isomer (CAS 855837-85-3), indicating greater lipophilicity and potential for enhanced membrane permeability [1][2].

Physicochemical Properties Drug Design Lipophilicity

Predicted pKa Value Distinguishes 2,4-Diaminoquinoline from Isomeric Diaminoquinolines

The predicted pKa of quinoline-2,4-diamine is 9.50 ± 0.50, reflecting the unique electronic environment created by the vicinal amino groups at the 2- and 4-positions . This pKa value is distinct from other diaminoquinoline isomers and dictates the compound's ionization state at physiological pH, thereby affecting solubility, permeability, and target engagement.

Ionization Constant Medicinal Chemistry Compound Selection

Unique Thermal Properties: Boiling Point and Density as Procurement Identifiers

Quinoline-2,4-diamine possesses a boiling point of 405.5 °C at 760 mmHg and a density of 1.312 g/cm³ [1]. These experimentally determined values serve as definitive physical identifiers, distinguishing it from closely related analogs during procurement and quality control verification.

Physical Properties Compound Identification Quality Control

Optimal Research and Industrial Application Scenarios for Quinoline-2,4-diamine


Antitubercular Lead Optimization: Scaffold Morphing to Enhance ATP Synthase Inhibition

Researchers engaged in antitubercular drug discovery should prioritize quinoline-2,4-diamine derivatives for scaffold morphing campaigns aimed at improving ATP synthase inhibition. As demonstrated, the quinoline core provides a 10-fold enhancement in enzyme potency and over 100-fold improvement in selectivity against mammalian mitochondrial ATP synthesis compared to the initial quinazoline scaffold [1]. This quantitative advantage makes it a compelling choice for lead optimization programs targeting multidrug-resistant Mycobacterium tuberculosis.

Metal-Free Synthesis of 2,4-Diaminoquinoline Derivatives for Sensitive Biological Assays

Medicinal chemistry and chemical biology groups requiring transition-metal-free compound libraries should utilize the TMSOTf/TfOH-promoted [4+2] annulation method for constructing 2,4-diaminoquinoline frameworks [1]. This approach ensures that synthesized compounds are free from metal contamination, which is critical for avoiding false positives or artifacts in cellular and biochemical assays. The regiospecificity and functional group compatibility further enhance library diversity.

Pharmaceutical Intermediates for Antimalarial Drug Development

Procurement of quinoline-2,4-diamine as a key intermediate is essential for the synthesis of novel antimalarial agents [1]. The unique lipophilicity profile (LogP = 2.56) of the 2,4-diamino scaffold, distinct from the 2,6-isomer, may confer advantageous pharmacokinetic properties for compounds targeting intraerythrocytic stages of Plasmodium parasites. This property supports its selection over other diaminoquinoline isomers in antimalarial medicinal chemistry campaigns.

Corrosion Inhibitor Research in the Oil and Gas Industry

Industrial research teams investigating novel corrosion inhibitors for oil and gas applications should evaluate quinoline-2,4-diamine as a lead compound. Preliminary studies indicate its potential in this area [1], and its specific physicochemical properties, such as the 2.56 LogP value and high boiling point, suggest favorable partitioning and thermal stability characteristics for industrial environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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